![molecular formula C33H48O7 B106559 Milbemycin D CAS No. 77855-81-3](/img/structure/B106559.png)
Milbemycin D
Overview
Description
Synthesis Analysis
The asymmetric total synthesis of Milbemycin D has been achieved through a novel spiroketalization process and a lithium bromide accelerated Wittig olefination. This synthesis also involves a sequential electrophilic cyclization and [2,3]-sigmatropic rearrangement to construct the hexahydrobenzofuran fragment. Other synthetic approaches include the use of a Suzuki coupling reaction for the efficient synthesis of the left-hand subunit of milbemycin beta 3, and a highly convergent synthesis involving selective ring opening of a symmetrical bis-epoxide and a novel deconjugative vinyl sulphone anion sequence.Molecular Structure Analysis
Milbemycin D and its analogues have been structurally characterized by mass spectra, UV and IR absorption spectra, optical rotations, and melting points. The structural determination of milbemycin D and other analogues was primarily conducted through NMR spectroscopy and comparisons with previously published spectra of milbemycin alpha- and beta-series.Chemical Reactions Analysis
Milbemycin D has been used as a starting material for the synthesis of a series of 5-keto-5-oxime derivatives. These derivatives were synthesized by selective oximation at the alpha,beta-conjugated carbonyl function of the 5-ketomilbemycins.Physical And Chemical Properties Analysis
The physical and chemical properties of milbemycins, including milbemycin D, have been extensively studied. Milbemycin D was obtained as colorless needles after recrystallization, and its physico-chemical properties were determined through various chromatographic techniques.Scientific Research Applications
Agricultural Applications
Milbemycins are a group of macrolide pesticides with great potential in the agricultural field due to their high insecticidal activity and environmental compatibility . They are widely used in agricultural industries .
Medical Applications
Milbemycins have low toxicity in mammals, making them suitable for medical applications . They have a unique mode of action on the insect nervous system .
Veterinary Applications
Due to their broad spectrum of activity against various insects and parasites, milbemycins and their derivatives have been developed as acaricides, insecticides, and anthelmintics that are widely applied in the veterinary field .
Biosynthesis Research
Research efforts have been made to elucidate the biosynthetic pathways and regulatory networks for the cellular production of milbemycins . This includes the development of production strains for milbemycin and its derivatives .
Strain Improvement
Strategies such as random mutagenesis, metabolic engineering, and combinatorial biosynthesis have been applied for strain improvement . The research progress indicates that strain improvement and generation of novel milbemycin derivatives will greatly benefit from future development of enabling technologies .
Antimicrobial Resistance
In recent decades, attention has been directed worldwide toward antimicrobial-resistant bacterial pathogens causing infections in clinical, environmental, and food chain production settings . Milbemycin D, as an antibiotic, plays a role in this field.
Optimization of Component Ratio
The component ratio of milbemycin A3 and A4 in milbemycin-derived products is crucial for their effectiveness . Research has been conducted to optimize this ratio by coordinating the supply of different acyl-coenzyme A precursors required for milbemycin biosynthesis .
Production of Novel Analogs
There is potential for the production of novel milbemycin derivatives with improved insecticidal potential . This involves the use of higher producing industrial strains for combinatorial biosynthesis .
Safety And Hazards
Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
The research progress made so far indicates that strain improvement and generation of novel milbemycin derivatives will greatly benefit from future development of enabling technologies and deeper understanding of the fundamentals of biosynthesis of milbemycin and the regulation of its production in S. bingchenggensis . This mini-review also proposes that the overproduction of milbemycins could be greatly enhanced by genome minimization, systematical metabolic engineering and synthetic biology approaches in the future .
properties
IUPAC Name |
(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21R,24S)-21,24-dihydroxy-5',11,13,22-tetramethyl-6'-propan-2-ylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H48O7/c1-19(2)29-22(5)12-13-32(40-29)17-26-16-25(39-32)11-10-21(4)14-20(3)8-7-9-24-18-37-30-28(34)23(6)15-27(31(35)38-26)33(24,30)36/h7-10,15,19-20,22,25-30,34,36H,11-14,16-18H2,1-6H3/b8-7+,21-10+,24-9+/t20-,22-,25+,26-,27-,28+,29+,30+,32+,33+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWCRYQGQPDBOAU-WZBVPYLGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)C)OC1C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@]2(C[C@@H]3C[C@H](O2)C/C=C(/C[C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)\C)O[C@@H]1C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H48O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Milbemycin D | |
CAS RN |
77855-81-3 | |
Record name | Milbemycin D | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77855-81-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Milbemycin D | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077855813 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MILBEMYCIN D | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04S0E2XJQI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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